molecular formula C17H17N3O4S B2809981 N-(3,4,5-trimethoxybenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203335-39-0

N-(3,4,5-trimethoxybenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2809981
M. Wt: 359.4
InChI Key: UZQZBPLQUTXPRE-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that is often used in the synthesis of organic electronic materials . It is an electron-deficient monomer that can be used to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves the Suzuki–Miyaura Pd-catalysed C–C cross-coupling . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives has been studied using X-ray diffraction analysis and ab initio calculations . These studies have shown that the electron affinity of these compounds is significantly smaller than that of similar compounds .


Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used as reagents in various chemical reactions. For example, they have been used in the synthesis of light-emitting and conducting polymers for organic electronics .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can vary depending on the specific compound. For example, 4,7-Dibromobenzo[c][1,2,5]thiadiazole is a solid with a melting point of 184-185 °C .

Scientific Research Applications

Synthesis and Biological Activity

Thiadiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. For instance, a study on the synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles revealed significant cytotoxicity against multiple cancer cell lines, highlighting the therapeutic potential of thiadiazole compounds in oncology (Kumar et al., 2010). Similarly, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide and its potential suitability for metal-catalyzed C-H bond functionalization reactions demonstrate the chemical utility of thiadiazole derivatives in organic synthesis (Al Mamari et al., 2019).

Antimicrobial and Antitubercular Applications

The antimicrobial and antitubercular activities of thiadiazole derivatives have been extensively studied. A notable example is the synthesis and biological screening of thiazole-5-carboxamide derivatives, which displayed effective antimicrobial activity against Gram-positive and Gram-negative bacteria (Mhaske et al., 2011). These findings underscore the potential of thiadiazole derivatives as novel antimicrobial agents.

Safety And Hazards

The safety and hazards associated with benzo[c][1,2,5]thiadiazole derivatives can vary depending on the specific compound. For example, 4,7-Dibromobenzo[c][1,2,5]thiadiazole is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-18-17(21)11-4-5-12-13(8-11)20-25-19-12/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQZBPLQUTXPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4,5-trimethoxybenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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